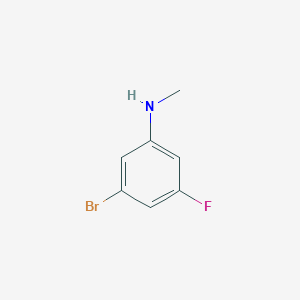
3-ブロモ-5-フルオロ-N-メチルアニリン
概要
説明
3-Bromo-5-fluoro-N-methylaniline is a chemical compound with the molecular formula C7H7BrFN and a molecular weight of 204.04 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of anilines, such as 3-Bromo-5-fluoro-N-methylaniline, can be achieved through various methods including direct nucleophilic substitution, nitroarene reduction, and palladium-catalyzed methods .Molecular Structure Analysis
The molecular structure of 3-Bromo-5-fluoro-N-methylaniline consists of a bromine atom and a fluorine atom substituted on the benzene ring of aniline at positions 3 and 5 respectively, with a methyl group attached to the nitrogen atom .Physical and Chemical Properties Analysis
3-Bromo-5-fluoro-N-methylaniline is a liquid at room temperature with a density of 1.6±0.1 g/cm3 . It has a molecular weight of 204.04 .科学的研究の応用
薬理学
薬理学において、3-ブロモ-5-フルオロ-N-メチルアニリンは、主に様々な医薬品合成における中間体として利用されています。そのユニークな構造は、ブロモおよびフルオロ置換基を共に持ち、薬物開発や治療応用のための複雑な分子の構築における貴重な前駆体となっています .
材料科学
材料科学において、この化合物は、金属有機構造体(MOF)などの新規材料の開発において応用されています。MOFは、ガス貯蔵、分離、触媒、およびセンシングに使用される非常に汎用性の高い材料です。3-ブロモ-5-フルオロ-N-メチルアニリンにおける官能基の存在は、金属クラスターを結合するリンカーとして作用することにより、これらのフレームワークの形成を促進することができます .
化学合成
3-ブロモ-5-フルオロ-N-メチルアニリン: は、化学合成におけるビルディングブロックとして役立ち、特に染料、ポリマー、および農薬の生産において重要なアニリンの形成において役立ちます。その反応性により、マルチステップ合成プロセスにおいて基本的な選択的置換反応が可能になります .
分析化学
分析化学において、3-ブロモ-5-フルオロ-N-メチルアニリンの誘導体は、様々な分析手法における標準品または試薬として使用されています。これらの化合物は、クロマトグラフィーや分光法などの手法を通じて、化学物質の定量化および同定に役立ちます .
生化学
生化学において、3-ブロモ-5-フルオロ-N-メチルアニリンは、酵素触媒反応とタンパク質相互作用の研究に関与しています。この化合物は、ペプチドまたはタンパク質を修飾するために使用でき、それにより研究目的でそれらの機能または安定性を変化させることができます .
環境科学
環境科学研究では、3-ブロモ-5-フルオロ-N-メチルアニリンは、環境汚染物質の調査に利用されています。その誘導体は、様々な生態系における有害物質の存在を検出および測定するための分子プローブまたはセンサーとして機能する可能性があります .
Safety and Hazards
作用機序
Target of Action
Aniline derivatives, like 3-Bromo-5-fluoro-N-methylaniline, are often used in the synthesis of various pharmaceuticals and dyes . The specific target of action would depend on the particular drug or dye that the compound is used to synthesize.
Mode of Action
The mode of action of aniline derivatives can vary widely depending on their specific chemical structure and the context in which they are used. For example, in a pharmaceutical context, an aniline derivative might interact with a specific protein or enzyme in the body, leading to a therapeutic effect .
Biochemical Pathways
Aniline derivatives can participate in various biochemical pathways, depending on their specific chemical structure and the context in which they are used. For example, they might be involved in pathways related to the metabolism of xenobiotics, or they might participate in the synthesis of certain biomolecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of aniline derivatives can vary widely depending on their specific chemical structure. Factors that can influence these properties include the compound’s size, charge, lipophilicity, and the presence of specific functional groups .
Result of Action
The molecular and cellular effects of aniline derivatives can vary widely depending on their specific chemical structure and the context in which they are used. For example, in a pharmaceutical context, an aniline derivative might exert a therapeutic effect by modulating the activity of a specific protein or enzyme .
Action Environment
The action, efficacy, and stability of aniline derivatives can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. These factors can affect the compound’s physical and chemical properties, as well as its interactions with biological molecules .
生化学分析
Biochemical Properties
3-Bromo-5-fluoro-N-methylaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways .
Cellular Effects
The effects of 3-Bromo-5-fluoro-N-methylaniline on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of certain genes involved in the inflammatory response, thereby impacting cellular metabolism and function .
Molecular Mechanism
At the molecular level, 3-Bromo-5-fluoro-N-methylaniline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s interaction with cytochrome P450 enzymes is a prime example of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-fluoro-N-methylaniline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 3-Bromo-5-fluoro-N-methylaniline vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. For instance, high doses have been associated with liver toxicity in animal studies .
Metabolic Pathways
3-Bromo-5-fluoro-N-methylaniline is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the organism .
Transport and Distribution
The transport and distribution of 3-Bromo-5-fluoro-N-methylaniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in the liver, where it exerts its effects .
Subcellular Localization
The subcellular localization of 3-Bromo-5-fluoro-N-methylaniline is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interaction with other biomolecules and its overall efficacy .
特性
IUPAC Name |
3-bromo-5-fluoro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-10-7-3-5(8)2-6(9)4-7/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTASYLCRXVLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


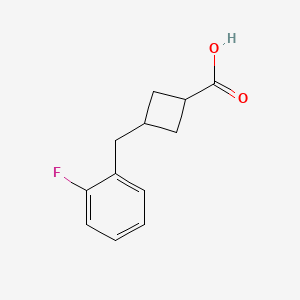
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1446657.png)
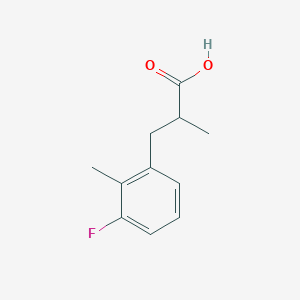
![3-Bromo-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1446660.png)
![3-Bromo-6-chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1446661.png)
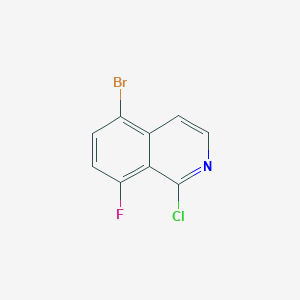
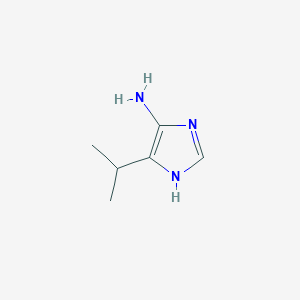
![7-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1446666.png)
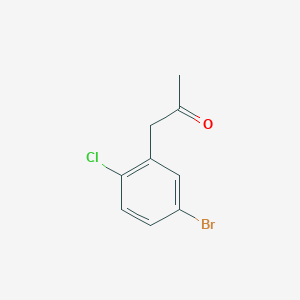
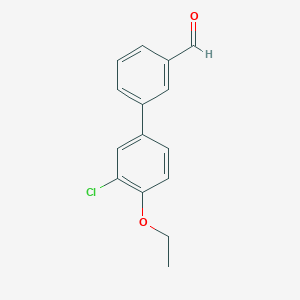
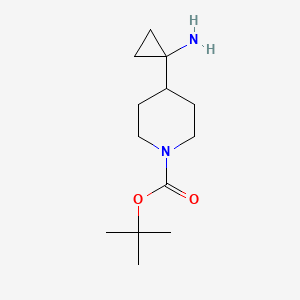
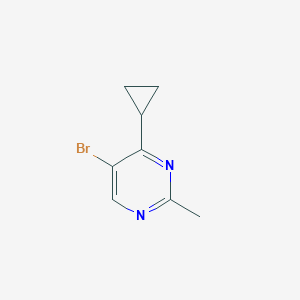
![5-Bromo-1-methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1446674.png)

